![molecular formula C14H12N2O4 B15312941 5-(((Benzyloxy)carbonyl)amino)nicotinic acid](/img/structure/B15312941.png)
5-(((Benzyloxy)carbonyl)amino)nicotinic acid
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Overview
Description
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is a chemical compound with the molecular formula C14H12N2O4 It is a derivative of nicotinic acid, where the amino group is protected by a benzyloxycarbonyl (Cbz) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid typically involves the protection of the amino group of nicotinic acid with a benzyloxycarbonyl group. This can be achieved through the following steps:
Protection of the Amino Group: The amino group of nicotinic acid is reacted with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the Cbz-protected amino group.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(((Benzyloxy)carbonyl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amino derivative.
Substitution: The compound can participate in substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using hydrazine (N2H4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Free amino nicotinic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(((Benzyloxy)carbonyl)amino)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting or activating specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-nicotinic acid: Lacks the benzyloxycarbonyl protection, making it more reactive.
5-(((Methoxy)carbonyl)amino)nicotinic acid: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.
5-(((Ethoxy)carbonyl)amino)nicotinic acid: Contains an ethoxycarbonyl group, offering different reactivity and properties.
Uniqueness
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is unique due to its benzyloxycarbonyl protection, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a useful compound in various research applications.
Biological Activity
5-(((Benzyloxy)carbonyl)amino)nicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H15N2O3
- Molecular Weight : 255.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group of nicotinic acid is protected using benzyloxycarbonyl (Z) group.
- Coupling Reaction : The protected amino acid is then coupled with benzyloxycarbonyl derivatives using coupling reagents such as HATU or DCC.
- Deprotection : Finally, the Z group is removed under acidic conditions to yield the final product.
Antimicrobial Activity
Recent studies have shown that derivatives of nicotinic acid exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
This compound | 32 | S. aureus |
Another derivative | 64 | E. coli |
Ampicillin | 16 | S. aureus |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have indicated that compounds containing the nicotinic acid moiety can inhibit cancer cell proliferation. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
These findings highlight the potential of this compound in cancer therapeutics.
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways critical for cell growth and survival.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Screening :
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)11-6-12(8-15-7-11)16-14(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI Key |
BKPPPDQEYSZKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC(=C2)C(=O)O |
Origin of Product |
United States |
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